1,1-Dimethoxy-3-methylbutane
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Overview
Description
1,1-Dimethoxy-3-methylbutane is an organic compound with the molecular formula C7H16O2. It is also known as isovaleraldehyde dimethyl acetal. This compound is a colorless liquid with a pleasant, fruity odor and is used in various chemical reactions and industrial applications.
Preparation Methods
1,1-Dimethoxy-3-methylbutane can be synthesized through the following steps:
Reaction of 2-methylbutanal with methanol: This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, to form 2-methoxy-3-methylbutanol.
Formation of the acetal: The intermediate 2-methoxy-3-methylbutanol is then reacted with additional methanol under acidic conditions to form this compound.
Chemical Reactions Analysis
1,1-Dimethoxy-3-methylbutane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed to form 2-methylbutanal and methanol.
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include acid catalysts like sulfuric acid for hydrolysis and oxidation agents like potassium permanganate for oxidation reactions. The major products formed from these reactions are 2-methylbutanal, methanol, and various oxidized derivatives.
Scientific Research Applications
1,1-Dimethoxy-3-methylbutane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Flavors and Fragrances: Due to its pleasant fruity odor, it is used in the formulation of flavors and fragrances.
Chemical Research: It serves as a model compound in studies of acetal formation and hydrolysis, providing insights into reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-3-methylbutane primarily involves its role as an acetal. In acidic conditions, it can undergo hydrolysis to form the corresponding aldehyde and methanol. The molecular targets and pathways involved in its reactions include the activation of the acetal carbon by protonation, followed by nucleophilic attack by water or other nucleophiles .
Comparison with Similar Compounds
1,1-Dimethoxy-3-methylbutane can be compared with other similar compounds such as:
1,1-Diethoxy-3-methylbutane: This compound has ethoxy groups instead of methoxy groups, leading to different physical properties and reactivity.
1,1-Dimethoxyethane: A simpler acetal with two methoxy groups attached to an ethane backbone, used in similar applications but with different reactivity due to the shorter carbon chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for particular applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1,1-dimethoxy-3-methylbutane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2)5-7(8-3)9-4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMBSQKUMOJZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205712 |
Source
|
Record name | 1,1-Dimethoxy-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57094-35-6 |
Source
|
Record name | 1,1-Dimethoxy-3-methylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057094356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dimethoxy-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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